3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound “3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions that yield products with potential for various applications. For example, the preparation of benzo[d]thiazol derivatives through reactions between benzo[d]thiazol-2-amine and other compounds, characterized by spectral data, highlights the foundational steps in creating compounds with potential biological activity (Manolov et al., 2021).
Biological Activities and Potential Therapeutic Applications
Research on derivatives of heterocyclic compounds, including those containing a sulfonamide thiazole moiety, demonstrates their potential in biological applications, such as anticonvulsant agents. Some synthesized compounds have shown significant effects against convulsions, indicating their potential therapeutic value (Farag et al., 2012).
Fluoroalkylative aryl migration studies involving benzo[d]thiazol-2-yl sulfones reveal synthetic applications of these compounds in medicinal chemistry, showcasing the versatility of such structures in drug design (He et al., 2015).
Antimycobacterial and antitumor activities have also been explored, with fluorinated benzothiazolo imidazole compounds exhibiting promising antimicrobial activity. Such research underscores the potential of these compounds in addressing diseases like tuberculosis and cancer (Sathe et al., 2011).
Chemical Properties and Applications
The chemical properties of these compounds, such as their ability to undergo various reactions leading to the synthesis of biologically active molecules, are of significant interest. Investigations into the structural aspects and synthesis methodologies provide a foundation for developing new materials and pharmaceuticals (Nagaraju et al., 2018).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications, given the wide range of activities exhibited by thiazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S3/c1-26(22,23)13-6-7-14-15(10-13)25-17(19-14)20-16(21)8-9-24-12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYUHSRVFOOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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